2-Chloro-4-propoxybenzoic acid
Description
Properties
CAS No. |
334018-30-3 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-chloro-4-propoxybenzoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h3-4,6H,2,5H2,1H3,(H,12,13) |
InChI Key |
LVKHFHCWUXGKGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
- 2-(4-Chloro-2-methylphenoxy)propionic Acid (): Substituents: Chlorine at the 4-position, methyl group at the 2-position, and a propionic acid side chain. Hazard Profile: Classified as very toxic, requiring stringent workplace controls (e.g., ventilation, protective equipment) due to risks of skin/eye irritation and systemic toxicity .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, ):
- Substituents: Two hydroxyl groups at the 3- and 4-positions and an acrylic acid side chain.
- Applications: Used in pharmacological research, food additives, and cosmetics due to antioxidant properties .
- Comparison: The hydroxyl groups in caffeic acid enhance hydrogen-bonding capacity, contrasting with the electron-withdrawing chlorine and alkoxy groups in 2-chloro-4-propoxybenzoic acid, which may decrease solubility in polar solvents.
Physicochemical Properties
3. Limitations of the Evidence The provided materials lack direct data on this compound, focusing instead on unrelated software (SHELX, ORTEP-3 ) and structurally distinct analogs.
4. Recommendations for Further Research
To address these gaps, consult:
- Crystallographic databases (e.g., Cambridge Structural Database) for bond lengths and angles.
- QSAR studies to predict bioactivity based on substituent effects.
- Experimental data on solubility, pKa, and thermal stability from peer-reviewed journals.
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